2-(thiophen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(Thiophen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide is a heterocyclic compound featuring both thiophene and oxadiazole rings. These structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, the reaction of thiophene-2-carboxylic acid hydrazide with thiophene-2-carboxylic acid chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can form the oxadiazole ring.
Acetamide Formation: The oxadiazole intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the final acetamide compound.
Industrial Production Methods
While specific industrial methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene rings in the compound can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common. Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene rings. Halogenation, nitration, and sulfonation are typical examples, using reagents like bromine (Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄), respectively.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(thiophen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide is studied for its electronic properties, making it a candidate for organic electronics and photovoltaic materials.
Biology
Biologically, this compound is explored for its potential antimicrobial and anticancer activities. The presence of both thiophene and oxadiazole rings contributes to its ability to interact with biological targets, disrupting cellular processes in pathogens and cancer cells.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. Their ability to modulate enzyme activity and interact with DNA makes them promising candidates for drug development.
Industry
Industrially, the compound can be used in the development of advanced materials, such as conductive polymers and sensors, due to its stable electronic properties.
Mechanism of Action
The mechanism of action of 2-(thiophen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes and DNA. The thiophene rings can intercalate with DNA, disrupting replication and transcription processes. The oxadiazole ring can inhibit enzyme activity by binding to active sites, preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)ethanamide: Similar structure but with an ethanamide group.
2-(Thiophen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propionamide: Similar structure but with a propionamide group.
5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol: Lacks the acetamide group but retains the thiophene and oxadiazole rings.
Uniqueness
The uniqueness of 2-(thiophen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide lies in its specific combination of thiophene and oxadiazole rings with an acetamide group, which imparts distinct electronic and biological properties. This makes it particularly valuable in applications requiring stable electronic characteristics and biological activity.
Properties
IUPAC Name |
2-thiophen-2-yl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c17-11(7-9-3-1-5-19-9)14-13-16-15-12(18-13)8-10-4-2-6-20-10/h1-6H,7-8H2,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVQOWWOMPVDKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NN=C(O2)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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